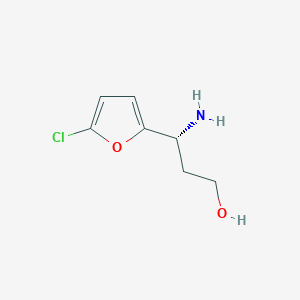
(3R)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL is a chiral organic compound featuring an amino group, a chlorinated furan ring, and a hydroxyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorofurfural and a suitable amino alcohol.
Reaction Conditions: The key steps may include nucleophilic substitution, reduction, and chiral resolution. For example, the chlorinated furan can undergo nucleophilic substitution with an amino alcohol under basic conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the furan ring to a tetrahydrofuran derivative.
Substitution: The amino group can participate in substitution reactions, forming derivatives with various functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated furan ring.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL would depend on its specific application. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Receptor Interaction: It may mimic or block the natural ligand of a receptor, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL: Similar structure with a bromine atom instead of chlorine.
(3R)-3-Amino-3-(2-furyl)propan-1-OL: Lacks the halogen substituent on the furan ring.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom may enhance its biological activity or alter its chemical reactivity compared to similar compounds.
Chiral Center: The specific (3R) configuration may result in unique interactions with biological targets.
Propiedades
Fórmula molecular |
C7H10ClNO2 |
|---|---|
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(5-chlorofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10ClNO2/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m1/s1 |
Clave InChI |
CSNDQOBSAASHKY-RXMQYKEDSA-N |
SMILES isomérico |
C1=C(OC(=C1)Cl)[C@@H](CCO)N |
SMILES canónico |
C1=C(OC(=C1)Cl)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


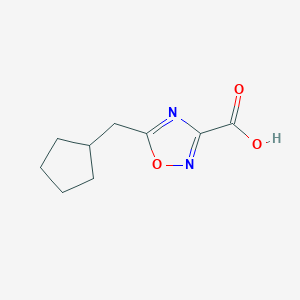
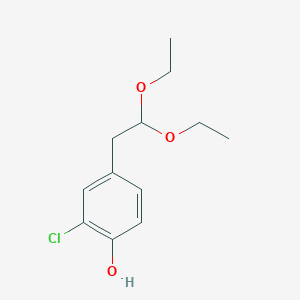
amine](/img/structure/B13300531.png)
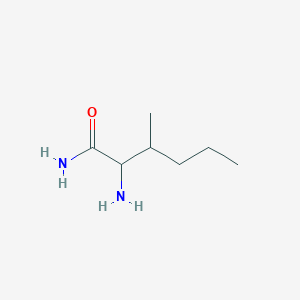
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13300553.png)
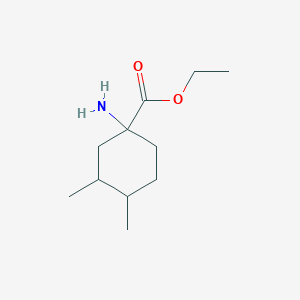
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
![2-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13300564.png)
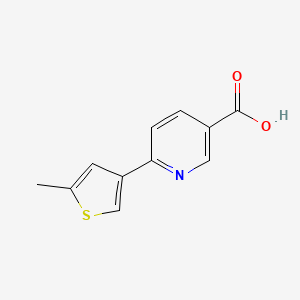
![1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13300578.png)
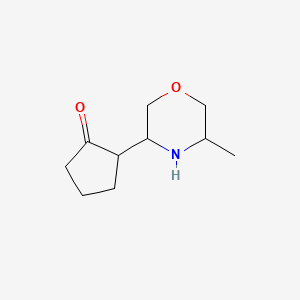
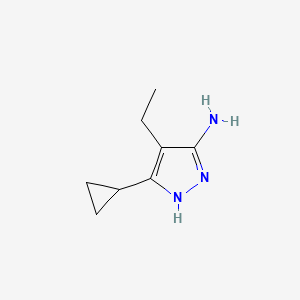
![3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine](/img/structure/B13300595.png)

